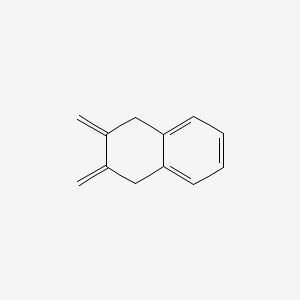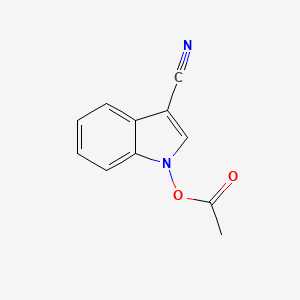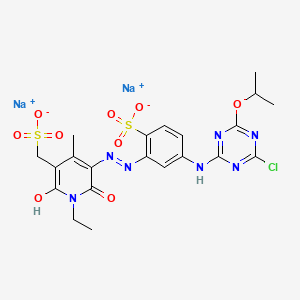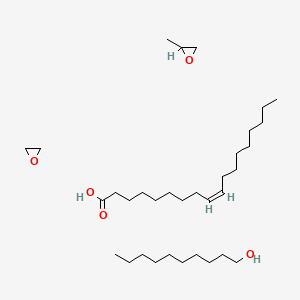
decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane is a complex compound that combines several functional groups, including alcohol, epoxide, and unsaturated fatty acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane involves multiple steps, each targeting the formation of specific functional groups. The preparation typically starts with the synthesis of decan-1-ol, followed by the formation of 2-methyloxirane through epoxidation reactions. The (Z)-octadec-9-enoic acid is then introduced, and the final compound is obtained by combining these intermediates under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as distillation and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane undergoes various chemical reactions, including:
Oxidation: The alcohol group in decan-1-ol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The unsaturated bond in (Z)-octadec-9-enoic acid can be reduced to form saturated fatty acids.
Substitution: The epoxide group in 2-methyloxirane can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can react with the epoxide group under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids from the oxidation of decan-1-ol.
Reduction: Saturated fatty acids from the reduction of (Z)-octadec-9-enoic acid.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Mécanisme D'action
The mechanism of action of decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane involves interactions with molecular targets such as enzymes and receptors. The epoxide group can react with nucleophilic sites in proteins, leading to modifications that affect biological pathways. The unsaturated fatty acid component can interact with lipid membranes, influencing membrane fluidity and signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decan-1-ol: A simple alcohol with similar chemical properties but lacks the epoxide and unsaturated fatty acid groups.
2-Methyloxirane: An epoxide with similar reactivity but lacks the alcohol and fatty acid components.
(Z)-Octadec-9-enoic Acid: An unsaturated fatty acid with similar biological properties but lacks the alcohol and epoxide groups.
Uniqueness
Decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This multifunctionality makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
72283-35-3 |
|---|---|
Formule moléculaire |
C33H66O5 |
Poids moléculaire |
542.9 g/mol |
Nom IUPAC |
decan-1-ol;2-methyloxirane;(Z)-octadec-9-enoic acid;oxirane |
InChI |
InChI=1S/C18H34O2.C10H22O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11;1-3-2-4-3;1-2-3-1/h9-10H,2-8,11-17H2,1H3,(H,19,20);11H,2-10H2,1H3;3H,2H2,1H3;1-2H2/b10-9-;;; |
Clé InChI |
DQDDQHABJCZKHF-BZKIHGKGSA-N |
SMILES isomérique |
CCCCCCCCCCO.CCCCCCCC/C=C\CCCCCCCC(=O)O.CC1CO1.C1CO1 |
SMILES canonique |
CCCCCCCCCCO.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1 |
Numéros CAS associés |
72283-35-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



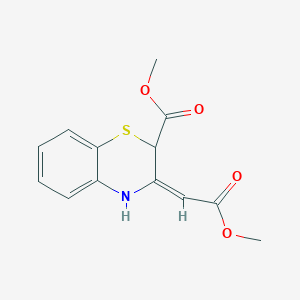
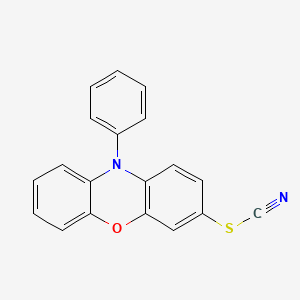
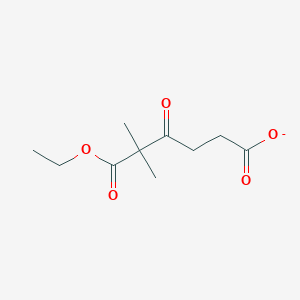
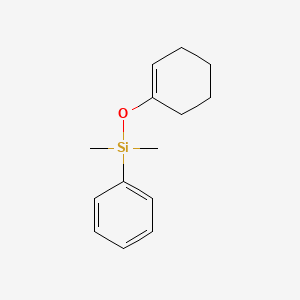

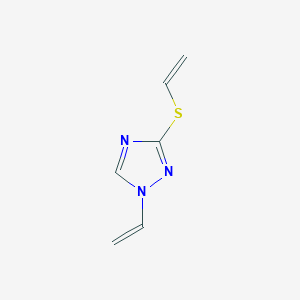

![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)

